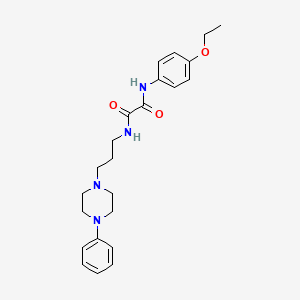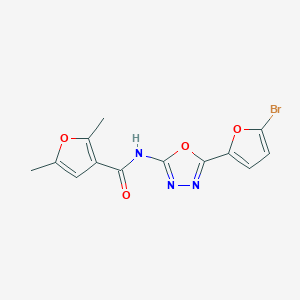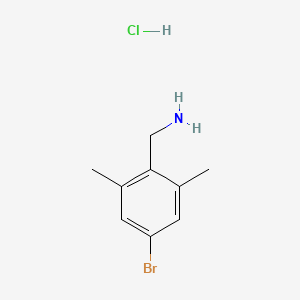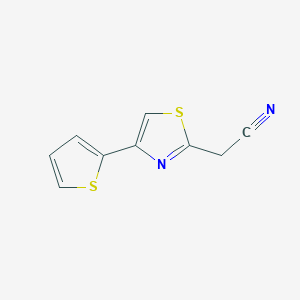
N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not well understood. However, it has been reported to exhibit its antitumor activity by inhibiting the proliferation of cancer cells. It has also been suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor, antimicrobial, and antifungal activities. Additionally, it has been reported to exhibit low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for further study. Additionally, this compound exhibits low toxicity in animal studies, making it a safe compound to work with in the laboratory.
One of the limitations of using N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the further study of its antitumor activity. This compound has been shown to exhibit activity against a range of cancer cell lines, and further study could lead to the development of novel cancer therapies.
Another potential direction for future study is the development of new synthesis methods for this compound. The current synthesis method involves multiple steps and has a relatively low yield. Developing a more efficient synthesis method could make this compound more readily available for further study.
Conclusion:
N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits potent antitumor, antimicrobial, and antifungal activities and has been studied for its potential use as a diagnostic tool in the field of cancer research. Further study of this compound could lead to the development of novel cancer therapies and the development of more efficient synthesis methods.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 3-chlorophenyl isocyanate with 4-methoxyphenyl hydrazine to yield the corresponding hydrazide. The hydrazide is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to yield the final product.
Scientific Research Applications
N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor, antimicrobial, and antifungal activities. Additionally, this compound has also been studied for its potential use as a diagnostic tool in the field of cancer research.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-5-3-4-12(18)10-13)20-21-22(11)14-6-8-15(24-2)9-7-14/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWFEBCJQMICIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2794023.png)
![1-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2794025.png)
![1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2794026.png)


![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B2794033.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794034.png)


![2-[2-[4-(3-Nitrobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2794042.png)



